molecular formula C6H10N2O B104323 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 361440-68-8

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No. B104323
M. Wt: 126.16 g/mol
InChI Key: MCEWPPMUTVLMJG-YUPRTTJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a structurally complex molecule that is part of a broader class of azabicyclohexanes. These compounds are of interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The papers provided do not directly discuss this specific stereoisomer, but they do provide valuable information on related structures and synthetic methods that could be applicable to the synthesis and analysis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.

Synthesis Analysis

The synthesis of related azabicyclohexane derivatives has been explored in the literature. For instance, the scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been achieved through a stereoselective process where the key step involved controlling the stereoselectivity of a cyclopropanation step by manipulating the functional group at the C-α position . This suggests that a similar approach could potentially be adapted for the synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, with careful consideration of the stereochemistry at each step.

Molecular Structure Analysis

The molecular structure of azabicyclohexanes is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. This structural feature imparts unique chemical properties to the molecule, such as the potential for stereoselective reactions due to the presence of multiple chiral centers. The specific stereochemistry of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide would influence its reactivity and interaction with other molecules, making it a valuable scaffold for further chemical modifications.

Chemical Reactions Analysis

Azabicyclohexanes can undergo various chemical reactions, as demonstrated by the synthesis of 5-X-substituted-2-azabicyclo[2.1.1]hexanes, where X represents different substituents such as halogens, phenyl, or methoxycarbonylethyl groups . Additionally, a sequence involving Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation has been used to prepare 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides . These reactions highlight the versatility of azabicyclohexanes in organic synthesis and their potential to be transformed into a wide range of derivatives, which could include the target molecule (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide are not detailed in the provided papers, the properties of azabicyclohexanes, in general, can be inferred. These compounds are likely to exhibit properties that are influenced by their rigid bicyclic structure and the presence of the amide functional group. The amide group could contribute to properties such as solubility in polar solvents, potential for hydrogen bonding, and a certain degree of chemical stability. The stereochemistry of the molecule would also affect its physical properties, such as melting point and optical rotation, which are important parameters in the characterization of chiral compounds.

Scientific Research Applications

Synthesis Techniques and Derivatives

A variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones have been prepared from 2-iodocyclopropanecarboxamides using a three-step sequence, including copper-free Sonogashira coupling, 5-exo-dig cyclization, and ionic hydrogenation (de Carné-Carnavalet et al., 2013). Furthermore, the synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for neuropathic pain treatment have been explored (Kim & Nam, 2016).

Biological Activity and Pharmaceutical Applications

Research has also focused on the conformational properties of azabicyclo[3.1.0]hexane derivatives in the context of biological activity. For example, 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers represent rigid analogues of a building block in pharmaceutical compounds, with different affinities to the opiate-μ receptor (Vilsmaier et al., 1996). Additionally, 1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized as nonnarcotic analgesic agents (Epstein et al., 1981).

Chemical Synthesis and Structural Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes by insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom demonstrates the chemical versatility of this compound (Kimura et al., 2015). Moreover, azabicyclo[3.1.0]hexane-1-ols serve as frameworks for the asymmetric synthesis of biologically active compounds, indicating the compound's utility in the field of medicinal chemistry (Jida et al., 2007).

Future Directions

Please note that this analysis is based on the information currently available, and further research may provide more insights into this compound.


properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467730
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

CAS RN

361440-68-8
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 4
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 5
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 6
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Citations

For This Compound
5
Citations
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
P Cole, N Serradell, J Bolos, R Castaner - Drugs of the Future, 2008 - access.portico.org
Targeting glucagon-like peptide 1 (GLP-1) is an attractive strategy for the treatment of type 2 diabetes, as this incretin hormone enhances postprandial insulin secretion in a manner …
Number of citations: 13 access.portico.org
S Hegde, M Schmidt - Annual Reports in Medicinal Chemistry, 2010 - Elsevier
Publisher Summary This chapter focuses on new molecular entities (NMEs) introduced into the pharmaceutical market in 2009. It provides a description about 28 NMEs such as …
Number of citations: 24 www.sciencedirect.com
P MACHARLA, KC AKULA, G VARANASI… - academia.edu
An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride Page 1 INTRODUCTION Dipeptidyl peptidase-4 (DPP4) is an enzyme, responsible for the inactivation of …
Number of citations: 6 www.academia.edu
张来齐, 孔翔飞, 王桂霞, 戴胜平, 张洲洋 - 化学试剂, 2017 - chinareagent.com.cn
: 苯并菲类衍生物因其优异的柱状相液晶性质和良好的自组装能力, 被广泛应用于光电材料, 并得到有机合成和光电材料工作者的广泛关注和深入探究. 作为苯并菲类衍生物的一个重要分支, 高…
Number of citations: 4 www.chinareagent.com.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.